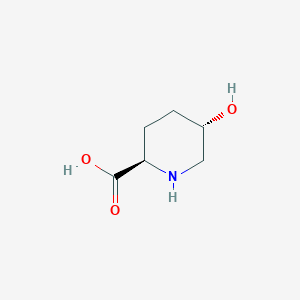

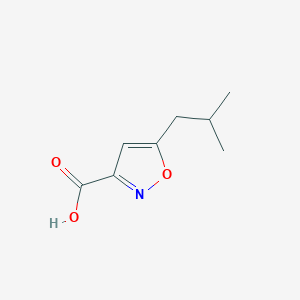

(2R,5S)-5-hydroxypiperidine-2-carboxylic acid

Overview

Description

“(2R,5S)-5-hydroxypiperidine-2-carboxylic acid” is a useful intermediate for the synthesis of an agent that inhibits β-lactamases in bacteria exhibiting resistance against the β-lactam class of antibiotics . β-lactamases are the major cause of resistance in these bacteria .

Synthesis Analysis

The synthesis of “this compound” involves the asymmetric reduction of ketone using (S)-CBS oxazaborolidine and the use of commercially available methyl pyroglutamate as a starting material .Molecular Structure Analysis

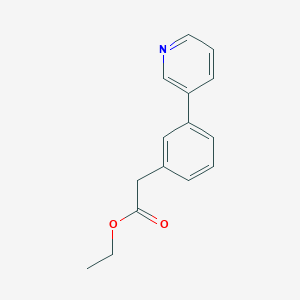

The molecular formula of “this compound” is C6H11NO3 . The IUPAC name is this compound . The InChI is InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 .Chemical Reactions Analysis

The key features of the chemical reactions involved in the synthesis of “this compound” include the asymmetric reduction of ketone using (S)-CBS oxazaborolidine .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 145.16 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications

Stereocontrolled Synthesis

Stereocontrolled synthesis is a critical area of research for (2R,5S)-5-hydroxypiperidine-2-carboxylic acid, demonstrating its utility in the creation of complex molecules. For instance, the vinylfluoro group acts as an acetonyl cation equivalent under acidic conditions, leading to the stereoselective synthesis of pipecolic acid derivatives, which are further utilized to synthesize complex structures like (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid (Purkayastha et al., 2010).

Enzymatic Biotransformations

Enzymatic biotransformations offer a green chemistry approach to synthesizing enantiomerically pure compounds. This compound and its derivatives have been synthesized using biocatalytic methods, showing the versatility of enzymes in achieving high selectivity and yield. For example, the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides demonstrates the potential for creating druglike compounds and aza-nucleoside analogues through biotransformation (Chen et al., 2012).

Carbapenem Biosynthesis

Understanding the biosynthesis pathways of antibiotics is crucial for the development of new therapeutic agents. Research on carbapenem biosynthesis confirms the stereochemical assignments and elucidates the role of CarC in the ring stereoinversion process from L-proline, shedding light on the biosynthetic pathways of naturally occurring beta-lactam antibiotics. This knowledge aids in the synthesis of carbapenem antibiotics, highlighting the importance of stereochemistry in medicinal chemistry (Stapon et al., 2003).

Novel Synthetic Methodologies

Innovative synthetic methods for this compound derivatives showcase the compound's utility as a building block in organic synthesis. For example, the novel reductive amination of nitriles offers an efficient route to 5-hydroxypiperidone-derived N,N-acetals, demonstrating the compound's role in the synthesis of potentially biologically active molecules (Vink et al., 2003).

Metal Complexes and Insulin-mimetic Activities

The study of metal complexes with related carboxylic acids, such as 3-hydroxypyridine-2-carboxylic acid, reveals the potential insulin-mimetic activities of these complexes. This research contributes to the understanding of metal ion interactions with biological molecules and their potential therapeutic applications, emphasizing the importance of carboxylic acid derivatives in medicinal chemistry (Nakai et al., 2005).

Mechanism of Action

Mode of Action

The mode of action of (2R,5S)-5-hydroxypiperidine-2-carboxylic acid is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to elucidate these interactions and their consequences .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

This compound may have various effects depending on its targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and carries out its functions .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Trans-5-hydroxypipecolic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is L-pipecolic acid hydroxylase, which catalyzes the hydroxylation of L-pipecolic acid to produce trans-5-hydroxypipecolic acid . This interaction is essential for the biosynthesis of this compound. Additionally, trans-5-hydroxypipecolic acid is involved in the systemic acquired resistance (SAR) pathway in plants, where it acts as a signaling molecule to enhance plant immunity .

Cellular Effects

Trans-5-hydroxypipecolic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In plants, trans-5-hydroxypipecolic acid induces the expression of pathogenesis-related genes and enhances resistance to bacterial pathogens . This compound also plays a role in the regulation of systemic acquired resistance, which is a defense mechanism that provides long-lasting immunity against a broad spectrum of pathogens .

Molecular Mechanism

The molecular mechanism of trans-5-hydroxypipecolic acid involves its interaction with specific biomolecules. It is synthesized from L-pipecolic acid through the action of L-pipecolic acid hydroxylase . This enzyme catalyzes the hydroxylation reaction, resulting in the formation of trans-5-hydroxypipecolic acid. The compound then acts as a signaling molecule in the SAR pathway, where it binds to and activates specific receptors, leading to the induction of defense-related genes . Additionally, trans-5-hydroxypipecolic acid can modulate the activity of other enzymes and proteins involved in plant immunity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-5-hydroxypipecolic acid can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, in vitro experiments have demonstrated that trans-5-hydroxypipecolic acid can be stable for extended periods under specific conditions . Its stability may vary depending on factors such as temperature, pH, and the presence of other biomolecules . Long-term studies in vivo have also indicated that trans-5-hydroxypipecolic acid can have sustained effects on plant immunity .

Dosage Effects in Animal Models

The effects of trans-5-hydroxypipecolic acid can vary with different dosages in animal models. Studies have shown that low doses of this compound can enhance plant immunity without causing adverse effects . Higher doses may lead to toxic effects or other adverse reactions. For example, excessive amounts of trans-5-hydroxypipecolic acid can disrupt normal cellular processes and lead to cell death . Therefore, it is important to determine the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

Trans-5-hydroxypipecolic acid is involved in several metabolic pathways. It is synthesized from L-pipecolic acid through the action of L-pipecolic acid hydroxylase . This enzyme catalyzes the hydroxylation reaction, resulting in the formation of trans-5-hydroxypipecolic acid. Additionally, this compound can be further metabolized into other bioactive molecules, such as N-hydroxy-pipecolic acid, which plays a role in plant immunity . The metabolic pathways involving trans-5-hydroxypipecolic acid are essential for its biological functions and therapeutic potential.

Transport and Distribution

The transport and distribution of trans-5-hydroxypipecolic acid within cells and tissues are critical for its biological activity. This compound can be transported through specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, trans-5-hydroxypipecolic acid can accumulate in specific compartments or organelles, where it exerts its effects on cellular processes . The distribution of this compound within tissues can also influence its overall activity and therapeutic potential.

Subcellular Localization

Trans-5-hydroxypipecolic acid exhibits specific subcellular localization patterns that are important for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, trans-5-hydroxypipecolic acid can localize to the cytoplasm, where it interacts with other biomolecules involved in plant immunity . The subcellular localization of this compound is essential for its role in regulating cellular processes and enhancing plant defense mechanisms.

properties

IUPAC Name |

(2R,5S)-5-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEYKDXXZCICFZ-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC[C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17027-46-2 | |

| Record name | 5-Hydroxypipecolic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017027462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXYPIPECOLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U555LY35FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)

![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)

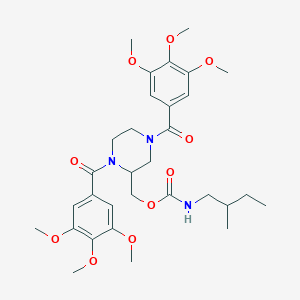

![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)